1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
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Properties
IUPAC Name |
12-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2S/c1-14-3-4-15(23)13-17(14)27-8-10-28(11-9-27)19(30)6-5-18-24-25-22-26(2)21(31)20-16(29(18)22)7-12-32-20/h3-4,7,12-13H,5-6,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETZPVDCSWWJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.82 g/mol. The structure includes a piperazine ring, a thieno-triazolo-pyrimidine moiety, and a chloro-methylphenyl substituent.
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival.
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds containing piperazine have been studied for their activity as antidepressants and anxiolytics. In vitro studies have demonstrated that similar compounds can modulate serotonin and dopamine receptors, which are critical in mood regulation.
Antimicrobial Activity
Preliminary screening has shown that the compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
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Anticancer Study : A study conducted on thieno[2,3-e][1,2,4]triazolo derivatives demonstrated that modifications at the piperazine position enhanced cytotoxicity against MCF-7 breast cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents.
Compound IC50 (µM) Derivative A 10.5 Derivative B 15.0 Standard Drug 25.0 - Neuropharmacological Assessment : In behavioral tests on rodent models, compounds with similar structures showed reduced anxiety-like behaviors in elevated plus maze tests when administered at doses ranging from 5 to 20 mg/kg.
Research Findings
Research has utilized various methodologies to assess the biological activity of related compounds:
- In vitro assays : These include cell viability assays using MTT or XTT methods to determine cytotoxic effects.
- In vivo studies : Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of these compounds.
- Molecular docking studies : These have provided insights into how these compounds interact with target proteins at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
